molecular formula C13H15NO3S B6143040 4-(propan-2-yloxy)naphthalene-1-sulfonamide CAS No. 1094537-02-6

4-(propan-2-yloxy)naphthalene-1-sulfonamide

Cat. No.: B6143040
CAS No.: 1094537-02-6
M. Wt: 265.33 g/mol
InChI Key: MVHXFCVNQQZSBC-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)naphthalene-1-sulfonamide (CAS: 1094537-02-6) is a naphthalene sulfonamide derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 4-position of the naphthalene ring and a sulfonamide (-SO₂NH₂) group at the 1-position. With a molecular weight of 265.33 g/mol and a purity of ≥95% (commercially available), this compound is structurally characterized by its fused aromatic system and polar sulfonamide moiety .

Naphthalene sulfonamides are known for their diverse biological activities, particularly in mimicking carboxylate groups in receptor interactions. For example, pyrabactin, a related naphthalene sulfonamide, binds to ABA receptors by positioning its sulfonamide group to form hydrogen bonds, analogous to the carboxylate group of abscisic acid (ABA) .

Properties

IUPAC Name

4-propan-2-yloxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHXFCVNQQZSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Ring

Positional Isomerism: 1-Sulfonamide vs. 2-Sulfonamide
  • Naphthalene-1-sulfonamide derivatives (e.g., 4-(propan-2-yloxy)naphthalene-1-sulfonamide) exhibit distinct electronic and steric properties compared to naphthalene-2-sulfonamides. Key Difference: 1-sulfonamides may have altered receptor-binding profiles due to steric hindrance from the fused aromatic system.
Substituent Effects at the 4-Position
  • 4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS: 457960-43-9): Molecular Formula: C₁₉H₁₉NO₃S; Molecular Weight: 341.42 g/mol.
  • 5-(Dimethylamino)naphthalene-1-sulfonamide derivatives: The dimethylamino (-N(CH₃)₂) group enhances electron density on the naphthalene ring, improving fluorescence properties and solubility in polar solvents .

N-Substituent Variations on the Sulfonamide Group

  • Unsubstituted Sulfonamide (-SO₂NH₂) :
    • Found in this compound, this group enables hydrogen bonding with receptors, critical for mimicking carboxylates .
  • N-Alkyl/Aryl Derivatives: N-(p-Tolyl)naphthalen-2-amine (CAS: 644-16-6): Incorporates a p-tolyl group, increasing hydrophobicity and altering binding kinetics . Macrocyclic Derivatives: Compounds like 5-(Dimethylamino)-N-(8-(4-imino-2-oxo-1,3,5-triazacyclotridecan-1-yl)octyl)naphthalene-1-sulfonamide exhibit enhanced receptor selectivity due to macrocyclic constraints .

Toxicological Considerations

For instance, methylnaphthalenes are associated with respiratory and dermal irritation .

Biological Activity

4-(Propan-2-yloxy)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both a naphthalene ring and a sulfonamide group, exhibits various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO3S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure highlights the functional groups that contribute to its biological activity, particularly the sulfonamide moiety which is known for its ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of certain enzymes, thereby inhibiting their activity. Additionally, the naphthalene ring may participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The sulfonamide group is particularly effective against gram-positive bacteria due to its ability to inhibit folate synthesis pathways.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inducing apoptosis in several cancer cell lines, including lung and prostate cancer cells. The underlying mechanisms involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study:
A study conducted on human lung cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
A549 (Lung)12.5
PC3 (Prostate)15.0

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the naphthalene ring or sulfonamide group can enhance or diminish its activity. For example, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.

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